Tenuazonic Acid (copper salt)
Description
Contextualization of Tenuazonic Acid as a Fungal Secondary Metabolite
Tenuazonic Acid is a secondary metabolite produced by several species of fungi. nih.govfrontiersin.org Unlike primary metabolites, which are essential for the growth and reproduction of an organism, secondary metabolites are not required for survival but often confer advantages such as pathogenic capabilities or defense mechanisms. TeA is chemically classified as a tetramic acid derivative. scielo.org.mx
First isolated from Alternaria tenuis (now known as Alternaria alternata), TeA is produced by a range of phytopathogenic fungi. scielo.org.mx These microorganisms are often responsible for diseases in economically important crops. scielo.org.mx TeA acts as a non-host-selective phytotoxin, meaning it can cause damage to a wide variety of plants, and is considered a significant virulence factor for pathogens like A. alternata. scielo.org.mx Its production is a key element in the interaction between these fungi and their host plants. tandfonline.com The rice blast fungus, Pyricularia oryzae (also known as Magnaporthe oryzae), is another well-documented producer of this mycotoxin. frontiersin.orgacs.orgresearchgate.net
Table 1: Fungi Known to Produce Tenuazonic Acid
| Genus | Species | Reference |
|---|---|---|
| Alternaria | A. alternata, A. longipes, A. tenuissima | scielo.org.mx |
| Aspergillus | Aspergillus spp. | scielo.org.mx |
| Phoma | Phoma sorghina | scielo.org.mx |
| Pyricularia | Pyricularia oryzae (Magnaporthe oryzae) | scielo.org.mxacs.org |
Significance of Tenuazonic Acid (Copper Salt) in Contemporary Academic Research
The copper salt of Tenuazonic Acid holds particular importance in academic and laboratory settings. Historically, the formation of a green, crystalline copper salt was instrumental in the isolation and purification of TeA from fungal cultures. scispace.com This process is still relevant today, as the copper complex provides a stable form for storage, overcoming the oily and less stable nature of the free acid. researchgate.netgoogle.com
The unique properties of Tenuazonic Acid and its copper salt have made them valuable tools in various fields of scientific inquiry.
Inhibition of Biological Processes : Tenuazonic Acid is a potent inhibitor of protein synthesis. researchgate.netfermentek.com This characteristic makes it a useful compound for studying the mechanisms of translation in eukaryotic cells. Furthermore, it has been shown to inhibit photosystem II, providing a tool for research in plant biology and photosynthesis. researchgate.netfermentek.com
Potential Bioherbicide : Due to its broad-spectrum phytotoxicity, TeA is considered a potential candidate for development as a bioherbicidal agent for weed control. scielo.org.mx Its natural origin and low residuality are attributes of interest in this area. scielo.org.mx
Neurodegenerative Disease Research : More recently, TeA has gained attention as a scaffold for developing multi-target agents against Alzheimer's disease. nih.govresearchgate.net Research has highlighted its capacity to inhibit acetylcholinesterase (AChE), prevent the aggregation of amyloid-β peptides, and act as an antioxidant. nih.gov Its ability to chelate metal ions, which are implicated in the pathology of Alzheimer's, is a key aspect of this research. nih.gov Studies have detailed the formation of complexes with copper (Cu(II)), iron (Fe(III)), and zinc (Zn(II)). nih.govresearchgate.net
Table 2: Metal Chelation Properties of a Tenuazonic Acid Derivative
| Metal Ion | pM Value at pH 7.4 | Reference |
|---|---|---|
| Iron (III) | 16.6 | nih.govresearchgate.net |
| Copper (II) | 11.6 | nih.govresearchgate.net |
| Zinc (II) | 6.0 | nih.govresearchgate.net |
pM represents the negative logarithm of the free metal ion concentration at specific conditions, indicating chelation strength.
Research Tool for Receptors and Ion Channels : Tenuazonic Acid copper salt is also utilized as a research tool for its activity as a ligand and activator for various receptors and ion channels. Its ability to modulate ion channel function allows researchers to investigate cellular signaling pathways.
Table 3: Summary of Research Applications for Tenuazonic Acid (Copper Salt)
| Research Area | Application | Reference |
|---|---|---|
| Biochemistry | Inhibition of protein synthesis and photosystem II | researchgate.netfermentek.com |
| Agricultural Science | Potential as a bioherbicidal agent | scielo.org.mx |
| Medicinal Chemistry | Scaffold for multi-target anti-Alzheimer's disease agents | nih.govresearchgate.net |
| Cell Biology | Activator and ligand for ion channels and receptors |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H28CuN2O6 |
|---|---|
Molecular Weight |
456.0 g/mol |
IUPAC Name |
copper;4-acetyl-2-butan-2-yl-5-oxo-1,2-dihydropyrrol-3-olate |
InChI |
InChI=1S/2C10H15NO3.Cu/c2*1-4-5(2)8-9(13)7(6(3)12)10(14)11-8;/h2*5,8,13H,4H2,1-3H3,(H,11,14);/q;;+2/p-2 |
InChI Key |
IAHMFKOQYRRWFU-UHFFFAOYSA-L |
Canonical SMILES |
CCC(C)C1C(=C(C(=O)N1)C(=O)C)[O-].CCC(C)C1C(=C(C(=O)N1)C(=O)C)[O-].[Cu+2] |
Origin of Product |
United States |
Fungal Biosynthesis and Biogenetic Pathways of Tenuazonic Acid
Elucidation of Biosynthetic Gene Clusters: TAS1, TAS2, and PoLAE1
The production of tenuazonic acid in fungi is governed by specific biosynthetic gene clusters (BGCs). Key research has identified the core genes responsible for its synthesis, particularly in the rice blast fungus Pyricularia oryzae (also known as Magnaporthe oryzae).
Scientific studies have successfully identified a crucial gene, TAS1, as the central component in the TeA biosynthetic pathway. This gene codes for a hybrid enzyme—a Non-Ribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS)—which is essential for constructing the fundamental structure of TeA. Within the TeA gene cluster in Pyricularia oryzae, TAS1 is accompanied by other important genes. Among these is PoLAE1, which has been characterized as a regulatory gene controlling TeA production. It has been demonstrated that the deletion of PoLAE1 leads to a significant decrease in the expression of TAS1 and a consequent sharp decline in the production of TeA. Further research in the fungus Stemphylium loti has also identified a TeA biosynthetic gene cluster containing a PKS-NRPS hybrid gene, as well as genes for a cytochrome P450 monooxygenase, a dehydrogenase, and a transporter.
Role of Non-Ribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS) Hybrid Enzymes in Tenuazonic Acid Biosynthesis
The biosynthesis of tenuazonic acid is critically dependent on the action of a hybrid Non-Ribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS) enzyme. This complex protein merges functionalities from both polyketide and non-ribosomal peptide synthesis to assemble the distinctive 3-acetyl-5-sec-butyl-pyrrolidine-2,4-dione structure of TeA.
The process starts with the NRPS component, which selects and activates L-isoleucine. Following this, the PKS part of the enzyme facilitates the addition of two acetyl-CoA units. The hybrid nature of this enzyme allows for the precise condensation and cyclization of these precursors to form the tetramic acid ring, a defining feature of tenuazonic acid. The TAS1 gene in Pyricularia oryzae provides the genetic code for this vital NRPS-PKS enzyme. The enzyme's modular structure, with specific domains for substrate selection, activation, and condensation, is characteristic of this biosynthetic pathway.
Regulatory Gene Mechanisms Governing Fungal Tenuazonic Acid Production
The synthesis of tenuazonic acid is a highly regulated process, controlled by a network of specific genes rather than being continuously active. A pivotal regulatory element in Pyricularia oryzae is PoLAE1. This gene is an ortholog of LaeA, a known global regulator of secondary metabolism in many filamentous fungi. Gene deletion experiments have provided evidence that PoLAE1 functions as a positive regulator of the TAS1 gene cluster. The absence of a functional PoLAE1 gene results in a significant reduction in TAS1 transcription and, as a result, a dramatic fall in TeA synthesis. This suggests that PoLAE1 is instrumental in the epigenetic or transcriptional regulation of the TeA biosynthetic machinery.
Precursor Incorporation and Enzymatic Transformations in Tenuazonic Acid Biosynthesis
The formation of tenuazonic acid is a stepwise process that commences with the integration of specific precursor molecules, followed by a cascade of enzymatic reactions. The fundamental building blocks for the TeA molecule are L-isoleucine and two molecules of acetyl-CoA.
The biosynthetic pathway is set in motion by the NRPS-PKS hybrid enzyme encoded by the TAS1 gene. The NRPS domain of this enzyme is tasked with the recognition and activation of L-isoleucine. In parallel, the PKS domain incorporates two units of acetyl-CoA. These precursors are subsequently condensed and cyclized to create the tetramic acid core of TeA. After the initial formation of this core structure, additional enzymatic modifications can occur. For example, a cytochrome P450 monooxygenase, which is often encoded within the TeA biosynthetic gene cluster, is thought to be involved in subsequent hydroxylation or other oxidative modifications of the molecule.
Optimization of Microbial Fermentation Strategies for Tenuazonic Acid Yield Improvement
A significant focus of research is on enhancing the production of tenuazonic acid through microbial fermentation. Strategies to improve yield typically involve the manipulation of culture conditions and the genetic modification of the producing organism. A primary method is the overexpression of positive regulatory genes like PoLAE1. Research has demonstrated that increasing the expression of PoLAE1 in Pyricularia oryzae results in a notable upregulation of the TAS1 gene and a corresponding boost in TeA production.
Biotransformation and Metabolite Profiling of Tenuazonic Acid
Following its production, tenuazonic acid can be subjected to biotransformation, resulting in the creation of a range of metabolites. A thorough understanding of these metabolic pathways is essential for a comprehensive view of TeA's biological activity and its ultimate fate.
Oxidative and Conjugative Metabolic Pathways of Tenuazonic Acid
In biological systems, the metabolism of tenuazonic acid can occur via oxidative and conjugative pathways. Oxidative metabolism frequently entails the hydroxylation of the TeA molecule at different positions, and these hydroxylated metabolites can then be further transformed.
Conjugation represents another important metabolic route for tenuazonic acid. This process involves the attachment of endogenous molecules, such as glucose, to the TeA structure. These conjugation reactions enhance the water solubility of the compound, thereby facilitating its excretion. For instance, in plants, TeA has been observed to be metabolized into hydroxylated derivatives and glucose conjugates. The identification of these metabolites is generally accomplished using sophisticated analytical methods like liquid chromatography-mass spectrometry (LC-MS).
Synthetic Methodologies and Chemical Derivatization of Tenuazonic Acid and Its Analogues
Total Synthesis Routes for Tenuazonic Acid
The total synthesis of tenuazonic acid has been approached through several routes, often starting from amino acid precursors. A common strategy involves the Lacey-Dieckmann condensation of a β-keto amide intermediate. researchgate.net For instance, L-isoleucine methyl ester hydrochloride can serve as a starting material to generate the necessary β-keto amide, which then undergoes intramolecular cyclization to form the tenuazonic acid scaffold. researchgate.net
Another efficient approach utilizes a three-step synthesis starting from L-isoleucine benzyl (B1604629) ester. This method involves reaction with a phosphorus ylide, followed by debenzylation to yield the 5-s-butyl-pyrrolidine-2,4-dione intermediate. Subsequent acylation with acetyl chloride provides tenuazonic acid. rsc.org
A total synthesis for aminotenuazonic acid, a related natural product, has also been developed starting from N-Boc-l-isoleucine. This multi-step synthesis involves key reactions such as a Hofmann–Löffler–Freytag radical chain reaction and a Dieckmann cyclization, ultimately yielding the target molecule. researchgate.netresearchgate.net The biosynthesis of tenuazonic acid itself involves the enzyme TeA synthetase 1 (TAS1), a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS), which utilizes isoleucine and acetoacetyl-coenzyme A. researchgate.netebi.ac.uk
Furthermore, large-scale synthesis of isotopically labeled tenuazonic acid (¹³C₂-TeA) has been achieved through a three-step procedure, providing a valuable internal standard for analytical quantification. ebi.ac.ukresearchgate.net
Rational Design and Chemical Synthesis of Tenuazonic Acid Analogues
The structural framework of tenuazonic acid has served as a template for the rational design and synthesis of numerous analogues. These modifications aim to enhance biological activity, improve selectivity, and explore the chemical space around the core structure.
Modifications of the pyrrolidine-2,4-dione (B1332186) core are a key strategy in the development of novel TeA analogues. Researchers have introduced various substituents at different positions of the ring to investigate their impact on biological activity. For example, the synthesis of 1,5-diaryltetramic acids, which are aryl analogues of tenuazonic acid, has been described. nih.gov The reactivity of the tetramic acid ring system allows for further derivatization. For instance, position 4 can react with primary and secondary amines, and O-methylation can lead to 4-substituted-delta³-pyrroline-2-ones. nih.gov Additionally, the reactivity at position 3 enables the formation of 3-arylidenepyrrolidine-2,4-diones and diazo-coupling products. nih.gov
In other studies, the pyrrolidone ring has been modified by introducing a substituted benzene (B151609) ring at the 3-position, leading to compounds with significant herbicidal activity. rhhz.net The synthesis of various 5-substituted derivatives of 3-(1-hydroxyethylidene)pyrrolidine-2,4-dione has also been reported, with some analogues showing notable herbicidal properties. researchgate.net
Derivatization of the side chains of tenuazonic acid has been extensively explored to create analogues with altered properties. A significant area of focus has been the synthesis of derivatives with potential applications in neurodegenerative diseases like Alzheimer's. By using the TeA structure as a scaffold, new derivatives, including hybrids with the drug donepezil, have been synthesized. nih.govresearchgate.net These compounds have shown activity against multiple targets relevant to Alzheimer's disease. nih.govresearchgate.net
The synthesis of a series of 5-sec-butyl-3-(1-substituted-amino)ethylidene-1H-pyrrolidine-2,4-diones has been accomplished by reacting tenuazonic acid with various aryl or alkyl amines. arkat-usa.org These reactions typically yield a mixture of C-5 epimers, (5S,6S) and (5R,6S). arkat-usa.org The stereochemistry at the C-5 position, which is derived from the starting amino acid (L-isoleucine for natural tenuazonic acid), is a critical factor influencing the biological activity of these compounds. rsc.orgarkat-usa.org
Furthermore, analogues with different amino acid-derived side chains have been synthesized, such as those derived from valine, leucine (B10760876), alanine (B10760859), and phenylalanine, to investigate how these changes affect their properties. ebi.ac.uk The presence of different tautomers and rotamers of tenuazonic acid in solution also presents a challenge in its separation and characterization, which can be addressed by derivatization. researchgate.net
Structural Modifications at the Pyrrolidine Ring System
Synthesis of Tenuazonic Acid Metal Salts, with Specific Emphasis on the Copper Salt
Tenuazonic acid readily forms metal salts, with the copper salt being particularly stable and well-characterized. The synthesis of tenuazonic acid copper salt is often performed as a final step in the purification and stabilization of the mycotoxin. google.com After extraction and chromatographic purification, the resulting tenuazonic acid, which is a viscous oil, is crystallized as its copper complex salt. google.com This process not only aids in storage but also provides a crystalline solid with a defined melting point (170-175°C). google.com
The copper salt is typically a hemicopper salt, meaning it has a 2:1 ligand-to-metal ratio. caymanchem.comsigmaaldrich.com The formation of the copper salt results in a distinct color change, yielding a light blue-greenish powder or a clear blue-green solution in solvents like dichloromethane. arkat-usa.orgfermentek.com
| Compound | Starting Material | Key Reaction | Product | Reference |
| Tenuazonic Acid | L-isoleucine methyl ester hydrochloride | Lacey-Dieckmann condensation | 3-acetyl-5-(1-methylpropyl)-pyrrolidine-2,4-dione | researchgate.net |
| Tenuazonic Acid | L-isoleucine benzyl ester | Ylide reaction, Debenzylation, Acylation | (-)-(5S,6S)-3-acetyl-5-s-butylpyrrolidine-2,4-dione | rsc.org |
| Aminotenuazonic Acid | N-Boc-l-isoleucine | Hofmann–Löffler–Freytag reaction, Dieckmann cyclization | (5S,6S)‐aminotenuazonic acid | researchgate.netresearchgate.net |
| Tenuazonic Acid Copper Salt | Tenuazonic Acid | Complexation with Cu(II) | Tenuazonic acid copper(II) salt | google.com |
The coordination chemistry of tenuazonic acid with metal ions, particularly copper(II), is dictated by the β-dicarbonyl moiety within its structure. This group acts as a bidentate (O,O) ligand, readily chelating with metal ions. nih.gov Tenuazonic acid forms stable complexes with several divalent and trivalent metal ions, including Cu(II), Fe(III), and Zn(II). nih.govresearchgate.net
Studies have shown that tenuazonic acid and its derivatives are effective chelating agents. The stability of these metal complexes generally follows the order Fe(III) > Cu(II) > Zn(II), which is consistent with the "hard and soft acids and bases" (HSAB) principle, where the hard (O,O) donor atoms of tenuazonic acid prefer to coordinate with the hard Fe(III) ion. nih.gov
Spectrophotometric and potentiometric titrations have been employed to study the formation and stoichiometry of these complexes in solution. nih.govresearchgate.netscispace.com For the copper(II) complex of a tenuazonic acid derivative, species distribution curves indicate the formation of different complex species depending on the pH. nih.gov At physiological pH, the predominant species are often ML and ML₂ complexes. nih.gov The interaction involves the deprotonated hydroxyl group at C-4 and the carbonyl oxygen of the acetyl group at C-3, forming a stable six-membered chelate ring with the copper ion. nih.govrsc.org
The resulting copper(II) complex of tenuazonic acid is a paramagnetic species, which can be studied using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy to probe the coordination environment of the copper ion. scispace.com
| Metal Ion | Complex Stoichiometry (Ligand:Metal) | Chelation Site | Technique | Reference |
| Cu(II) | 2:1 | β-dicarbonyl (O,O) | Crystallization, Spectrophotometry | nih.govgoogle.com |
| Fe(III) | 3:1 (for some derivatives) | β-dicarbonyl (O,O) | Spectrophotometry, Potentiometry | nih.gov |
| Zn(II) | 2:1 | β-dicarbonyl (O,O) | Potentiometry | nih.gov |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Tenuazonic Acid
The biological activity of tenuazonic acid (TA) and its analogues is intrinsically linked to their chemical structures. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies investigate how specific molecular features and physicochemical properties govern the interactions of these compounds with their biological targets, thereby influencing their efficacy. These studies are fundamental for understanding the mechanism of action and for the rational design of new, more potent derivatives.
Advanced Analytical and Spectroscopic Characterization of Tenuazonic Acid Copper Salt and Its Metabolites
Chromatographic Separation and Detection Methodologies
Chromatographic techniques, particularly when coupled with mass spectrometry, form the cornerstone of tenuazonic acid analysis, providing high sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Applications
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are widely used for the separation and quantification of tenuazonic acid in various food and biological samples. frontiersin.orgconicet.gov.ar A significant challenge in the HPLC analysis of tenuazonic acid is its strong metal-chelating ability and its acidic nature (pKa = 3.5), which can lead to poor chromatographic peak shapes on reverse-phase columns. researchgate.net To counteract this, methods often involve the conversion of the copper salt to its free form or the use of mobile phase modifiers. conicet.gov.ar
UHPLC systems, offering higher resolution and faster analysis times, have been successfully applied to determine tenuazonic acid and other Alternaria toxins simultaneously. researchgate.netnih.gov For instance, a UHPLC-tandem mass spectrometry (MS/MS) method was developed for the simultaneous determination of six Alternaria toxins, including tenuazonic acid, in grapes. nih.gov The separation is typically achieved on a C18 column with a gradient elution. nih.govspkx.net.cn
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by HPLC with UV detection has been optimized for the quantification of tenuazonic acid in grapes. conicet.gov.ar The working wavelength for detection is typically around 279 nm. conicet.gov.ar
Table 1: Selected HPLC/UHPLC Methods for Tenuazonic Acid Analysis
| Method | Matrix | Key Features | Reference |
| HPLC-UV | Grapes | Modified QuEChERS extraction, UV detection at 279 nm | conicet.gov.ar |
| UHPLC-MS/MS | Grapes | Simultaneous determination of 6 Alternaria toxins | nih.gov |
| UHPLC-MS/MS | Tomatoes and Tomato Products | Acetonitrile/water/methanol extraction with SPE cleanup | researchgate.net |
| HPLC-MS/MS | Cereals | Derivatization with 2,4-dinitrophenylhydrazine | sigmaaldrich.com |
| UHPLC-MS/MS | Cereal-based foodstuffs | Simultaneous determination of free and conjugated Alternaria toxins | bohrium.com |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Quantification
Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are indispensable tools for the definitive identification and accurate quantification of tenuazonic acid and its metabolites. The copper salt of tenuazonic acid has been studied using both positive and negative ion mass spectrometry techniques. researchgate.netresearchgate.net Collision-induced dissociation studies have helped in elucidating its fragmentation pathways. researchgate.netresearchgate.net
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for tenuazonic acid analysis, offering high selectivity and sensitivity. ugent.be These methods can detect and quantify tenuazonic acid at low levels in complex matrices like cereals, tomato products, and beer. researchgate.netresearchgate.net For example, an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed to determine six Alternaria toxins in tomatoes and their products, finding tenuazonic acid to be the most frequent contaminant. researchgate.net
Non-targeted metabolomics studies using UHPLC-MS/MS have been employed to investigate the metabolic profiles of cells exposed to tenuazonic acid, identifying numerous significantly different metabolites. mdpi.com
Stable Isotope Dilution Assays for Enhanced Accuracy
Stable isotope dilution assays (SIDA) are considered the most accurate method for the quantification of mycotoxins, including tenuazonic acid. ebi.ac.uknih.gov These assays utilize isotopically labeled internal standards, such as [¹³C₆,¹⁵N]-tenuazonic acid, which behave identically to the analyte during sample preparation and analysis, thereby compensating for matrix effects and variations in recovery. bohrium.comebi.ac.ukdntb.gov.ua
SIDA methods coupled with LC-MS/MS have been developed and validated for the analysis of tenuazonic acid in a wide range of food commodities like fruit juices, cereals, and spices, as well as in human urine. ebi.ac.ukchemfaces.com These methods exhibit low limits of detection (LODs), with values as low as 0.15 µg/kg in fruit juices and 0.2 µg/L in human urine. ebi.ac.ukchemfaces.com The recoveries for SIDA are consistently around 100%, demonstrating the high accuracy of this technique. ebi.ac.ukdntb.gov.ua
Table 2: Performance of Stable Isotope Dilution Assays for Tenuazonic Acid
| Matrix | Labeled Standard | Limit of Detection (LOD) | Recovery | Reference |
| Fruit Juices | [¹³C₆,¹⁵N]-TA | 0.15 µg/kg | ~100% | ebi.ac.uk |
| Cereals | [¹³C₆,¹⁵N]-TA | 1.0 µg/kg | ~100% | ebi.ac.uk |
| Spices | [¹³C₆,¹⁵N]-TA | 17 µg/kg | ~100% | ebi.ac.uk |
| Human Urine | [¹³C₆,¹⁵N]-TA | 0.2 µg/L | 102 ± 3% | ebi.ac.ukchemfaces.com |
Immunoanalytical Techniques for Tenuazonic Acid Detection
Immunoanalytical techniques offer rapid, sensitive, and cost-effective alternatives for the screening of tenuazonic acid in various samples.
Enzyme Immunoassays (EIA/ELISA) and their Development
Enzyme immunoassays (EIA), particularly the enzyme-linked immunosorbent assay (ELISA), have been developed for the detection of tenuazonic acid. frontiersin.orgacs.org These assays are based on the specific recognition of tenuazonic acid by antibodies.
A competitive direct EIA was established that showed moderate sensitivity for tenuazonic acid but higher reactivity with its acetylated form. acs.org By incorporating an acetylation step for both standards and samples, the detection limit of the assay was significantly improved. acs.org
Indirect competitive ELISAs (ic-ELISA) have also been developed using monoclonal antibodies (mAbs) raised against a tenuazonic acid-protein conjugate. researchgate.net These assays have shown good sensitivity, with some reporting a half-maximal inhibitory concentration (IC50) of 18.5 ng/mL and a limit of detection (LOD) of 1.0 ng/mL. researchgate.netnih.gov More advanced formats like the open sandwich ELISA (OS-ELISA) have demonstrated even greater sensitivity, with an LOD of 0.08 ng/mL. nih.gov The accuracy of these immunoassays is often validated against standard LC-MS/MS methods. nih.govdoi.org
Nanobody-based ELISAs have also been developed, offering high affinity and stability for the detection of tenuazonic acid and its isomers. doi.orgescholarship.org
Table 3: Comparison of Different ELISA Formats for Tenuazonic Acid Detection
| ELISA Format | Key Feature | IC50 | Limit of Detection (LOD) | Reference |
| Competitive Direct EIA (with acetylation) | Acetylation of standards and samples | - | 5.4 ± 2.0 ng/mL (for TeA acetate) | acs.org |
| Indirect Competitive ELISA (ic-ELISA) | Monoclonal antibody-based | 18.5 ng/mL | 1.0 ng/mL | nih.gov |
| Open Sandwich ELISA (OS-ELISA) | Noncompetitive format | - | 0.08 ng/mL | nih.gov |
| Nanobody-based ic-ELISA | Use of nanobodies | 1.3 ng/mL (for iso-TeA) | 0.09 ng/mL (for iso-TeA) | doi.org |
| Bioluminescent Enzyme Immunoassay (BLEIA) | Nanobody-nanoluciferase fusion | 6.5 ng/mL | 0.7 ng/mL | nih.gov |
Fluorescence Polarization Immunoassays for High-Throughput Screening
Fluorescence polarization immunoassay (FPIA) is a homogeneous, rapid, and quantitative method that is well-suited for high-throughput screening of small molecules like tenuazonic acid. deepdyve.comimrpress.comresearchgate.net The principle of competitive FPIA involves the competition between free tenuazonic acid and a fluorescently labeled tenuazonic acid tracer for a limited number of antibody binding sites. researchgate.net
An FPIA for the detection of a tenuazonic acid derivative (TeAH) was developed using different fluorescent tracers. researchgate.net The assay, based on a TeAH-FITC tracer, showed an IC50 value of 3.0 µg/mL and a detection limit of 0.13 µg/mL. researchgate.net The total detection time for such FPIAs can be less than 5 minutes, making them a valuable tool for rapid screening purposes. researchgate.net The development of portable devices for measuring fluorescence polarization further enhances the utility of FPIA for on-site analysis. imrpress.com
Spectroscopic Analysis for Structural Elucidation and Quantitative Determination
Spectroscopic techniques are indispensable tools for the structural elucidation and quantitative analysis of tenuazonic acid and its derivatives. These methods provide detailed information about the molecular framework, functional groups, and electronic properties of the compounds, facilitating their identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and Quantitative NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity of atoms and the stereochemistry of tenuazonic acid and its metabolites can be established.
¹H NMR spectroscopy of tenuazonic acid reveals characteristic signals for the protons in its structure. For instance, in deuterochloroform (CDCl₃), the predominant form of tenuazonic acid shows a broad singlet for the NH proton around 6.77 ppm, a doublet for the proton at position 5 at approximately 3.8 ppm, and a singlet for the acetyl protons at 2.47 ppm. mdpi.com The protons of the sec-butyl group appear as multiplets and doublets in the upfield region of the spectrum. mdpi.comtandfonline.com The presence of tautomers in solution can lead to the appearance of minor sets of signals. mdpi.com
¹³C NMR spectroscopy provides complementary information on the carbon skeleton. In CDCl₃, the predominant tautomer of tenuazonic acid exhibits signals for the carbonyl carbons of the pyrrolidinone ring and the acetyl group at approximately 195.4 ppm, 184.4 ppm, and 176.3 ppm. mdpi.com The carbon at the chiral center (C5) and the enolic carbon (C4) also show characteristic chemical shifts. mdpi.comfrontiersin.orgnii.ac.jp
¹H NMR Spectroscopic Data for Tenuazonic Acid
| Proton Assignment | Chemical Shift (δ) in CCl₄ (ppm) tandfonline.com | Chemical Shift (δ) in CDCl₃ (ppm) mdpi.com | Chemical Shift (δ) in CD₃OD (ppm) frontiersin.orgnii.ac.jp |
|---|---|---|---|
| CH₃ (sec-butyl) | 0.82 (t) | 0.97 (t) | 0.93 (t) |
| CH₃ (sec-butyl) | 1.05 (d) | 1.03 (d) | 1.00 (d) |
| CH₂ (sec-butyl) | 1.35 (m) | 1.25-1.41 (m) | 1.28, 1.48 (m) |
| CH (sec-butyl) | 1.90 (m) | 1.98 (m) | 1.90 (m) |
| COCH₃ | 2.45-2.50 (s) | 2.47 (s) | 2.48 (s) |
| H-5 | 3.70-3.90 (d) | 3.80 (d) | 3.88 (d) |
| NH | 8.35-8.52 (s) | 6.77 (br. s) | - |
¹³C NMR Spectroscopic Data for Tenuazonic Acid
| Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm) mdpi.com | Chemical Shift (δ) in CD₃OD (ppm) frontiersin.orgnii.ac.jp |
|---|---|---|
| C-2 | 176.3 | 171.4 |
| C-3 | 102.5 | 107.0 |
| C-4 | 184.4 | 192.1 |
| C-5 | 67.1 | 65.5 |
| COCH₃ | 195.4 | 199.3 |
| COC H₃ | 23.7 | 24.5 |
| C H (sec-butyl) | 37.3 | 37.9 |
| C H₂ (sec-butyl) | 20.6 | 21.0 |
| C H₃ (sec-butyl) | 15.8 | 16.2 |
| C H₃ (sec-butyl) | 11.7 | 11.8 |
Quantitative NMR (qNMR) has been employed for the accurate determination of the concentration of stock solutions of tenuazonic acid and its analogues. nih.govresearchgate.netebi.ac.uk This technique offers a direct and precise method for quantification without the need for identical reference standards.
The metabolites of tenuazonic acid, such as those derived from the amino acids valine (ValTA), leucine (B10760876) (LeuTA), alanine (B10760859) (AlaTA), and phenylalanine (PheTA), have also been characterized using ¹H NMR spectroscopy. nih.govresearchgate.netebi.ac.uk Other related tetramic acid derivatives have been identified from fungal sources, and their structures, including stereochemistry, have been elucidated through detailed 1D and 2D NMR experiments. semanticscholar.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Characterization
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and conjugated systems present in tenuazonic acid and its copper salt.
IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups in the molecule. The IR spectrum of tenuazonic acid shows strong absorption bands corresponding to the stretching vibrations of the O-H, N-H, C=O (ketone and amide), and C=C bonds. tandfonline.comresearchgate.netresearchgate.netresearchgate.net The copper salt of tenuazonic acid exhibits a similar IR spectrum, which has been used for its identification. tandfonline.comasm.org
Infrared (IR) Absorption Bands for Tenuazonic Acid
| Wavenumber (cm⁻¹) researchgate.netresearchgate.netresearchgate.net | Assignment |
|---|---|
| 3300 | O-H / N-H stretching |
| 2990 | C-H stretching |
| 1650 | C=O stretching (conjugated ketone) |
| 1460 | C-H bending |
| 1390 | C-H bending |
| 1275 | C-O stretching |
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, particularly the conjugated π-electron system of the tetramic acid ring and the acetyl group. The UV spectrum of tenuazonic acid is pH-dependent. tandfonline.com In acidic methanol, it shows absorption maxima around 220 nm and 277 nm, while in neutral or alkaline methanol, the peaks shift to approximately 240 nm and 280 nm. tandfonline.com The copper salt of tenuazonic acid displays characteristic absorption maxima at around 225 nm and 291 nm. caymanchem.comcaymanchem.combiomol.com
Ultraviolet-Visible (UV-Vis) Absorption Maxima (λmax)
| Compound | Solvent/Condition | λmax (nm) |
|---|---|---|
| Tenuazonic Acid | Acidic Methanol | 220, 277 tandfonline.com |
| Tenuazonic Acid | Neutral/Alkaline Methanol | 240, 280 tandfonline.com |
| Tenuazonic Acid | - | 226, 288 researchgate.netresearchgate.netinternationalscholarsjournals.com |
These spectroscopic methods, when used in combination, provide a comprehensive characterization of tenuazonic acid, its copper salt, and its metabolites, which is fundamental for further studies on their properties and occurrence.
Computational Chemistry and Molecular Modeling for Tenuazonic Acid Research
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target), such as a protein. This method is crucial for understanding the mechanism of action of compounds like tenuazonic acid and for designing new, more potent derivatives.
Research has employed molecular docking to investigate the interaction of TeA and its derivatives with various biological targets. One significant target is the D1 protein of photosystem II (PSII) in plants, which is inhibited by TeA, leading to its herbicidal activity. wikipedia.org Computational models have been constructed to simulate the binding of TeA to the QB binding site on the D1 protein. nih.govnih.gov Studies using computer-aided design have focused on modifying the alkyl side chain at the 5-position of the TeA scaffold to create novel derivatives with potentially higher bioactivity. semanticscholar.org
These simulations screen new derivatives by docking them into the D1 protein and calculating their binding free energy. nih.govsemanticscholar.org The results of these docking studies have consistently shown that TeA and its derivatives are stabilized by hydrogen bonding interactions between their carbonyl oxygen and the D1-Gly256 residue. nih.govresearchgate.net The distance of this hydrogen bond is considered a critical factor for maintaining high binding affinity. nih.gov
Based on these predictive models, several derivatives were synthesized and tested. For instance, derivatives D6 (sec-pentyl-TeA) and D13 (sec-hexyl-TeA) were predicted to have higher binding affinities than the parent TeA. nih.govsemanticscholar.org Subsequent experimental evaluation confirmed that these compounds, with longer alkyl side chains, exhibited significantly higher herbicidal activity and PSII inhibition, validating the accuracy of the molecular docking predictions. nih.govnih.gov
Beyond its herbicidal properties, TeA has also been investigated as a scaffold for developing drugs against Alzheimer's disease. wikipedia.orgnih.gov Molecular docking simulations were used to assess the binding of TeA derivatives to human acetylcholinesterase (AChE), a key target in Alzheimer's therapy. nih.govresearchgate.net These in silico studies help determine if the designed compounds can recognize and bind effectively to the enzyme's active site, guiding the synthesis of promising multi-target agents. nih.gov
| Compound(s) | Biological Target | Key Findings from Docking Simulation | Reference |
|---|---|---|---|
| Tenuazonic Acid (TeA) & Derivatives | D1 protein (QB site) of Photosystem II | Binding is stabilized by a hydrogen bond between the ligand's carbonyl oxygen and the Gly256 residue of the D1 protein. The length of the 5-position alkyl side chain affects binding affinity. | nih.govnih.govsemanticscholar.orgresearchgate.net |
| TeA Derivatives (e.g., D6, D13, D27) | D1 protein of Arabidopsis | Derivatives with longer alkyl side chains (sec-pentyl, sec-hexyl) showed higher binding affinity and were predicted to be more potent herbicides than TeA. | nih.govsemanticscholar.org |
| TeA-Donepezil Hybrids | Acetylcholinesterase (AChE) | Docking was used to evaluate the binding properties of newly synthesized hybrids as potential multi-target anti-Alzheimer's agents. | nih.govresearchgate.net |
In Silico Prediction and Characterization of Tenuazonic Acid Metabolites
Understanding the metabolic fate of xenobiotics like tenuazonic acid is essential for a comprehensive risk assessment. In silico metabolite prediction tools have emerged as a powerful method to forecast the biotransformation of compounds in biological systems, guiding analytical efforts to identify these metabolites in vivo.
Recent research has successfully combined in silico predictions with advanced analytical techniques to uncover the metabolites of TeA. nih.gov In one study, computational tools were used to predict the likely Phase I and Phase II metabolites of tenuazonic acid. nih.govresearchgate.net These predictions were then used as a reference to analyze the urinary metabolome of human subjects who had been administered the compound. nih.gov
The comparison of the experimental data with the in silico predictions led to the successful annotation of nine TeA metabolites in human urine. nih.govresearchgate.net The identified biotransformations included a range of metabolic reactions, demonstrating the utility of the predictive approach.
Predicted and Detected Metabolic Pathways for Tenuazonic Acid:
Oxidation: Introduction of hydroxyl groups.
N-alkylation: Addition of an alkyl group to the nitrogen atom.
Desaturation: Formation of a double bond.
Glucuronidation: Conjugation with glucuronic acid (a major Phase II reaction).
Sulfonation: Conjugation with a sulfonate group (another Phase II reaction). nih.govresearchgate.net
This approach, where computational predictions guide targeted analytical searches, bridges a significant knowledge gap regarding the human metabolism of TeA. nih.gov Software platforms like BioTransformer, Meteor, and TIMES are examples of tools that can predict metabolic pathways by applying a series of known biotransformation rules to a parent chemical structure. frontiersin.org The use of these in silico tools can support safety assessments by helping to identify potential metabolites early in the research process. lhasalimited.org
| Prediction Method | Biological Matrix | Predicted Metabolic Reactions | Verified Metabolites | Reference |
|---|---|---|---|---|
| Comparison of urinary metabolome with in silico predictions | Human Urine | Oxidation, N-alkylation, Desaturation, Glucuronidation, Sulfonation | Nine metabolites corresponding to the predicted pathways were detected. | nih.govresearchgate.net |
Theoretical Studies on Tautomerism and Conformational Analysis of Tenuazonic Acid
Tenuazonic acid, a 3-acetyltetramic acid, can exist in several tautomeric forms, which are isomers that readily interconvert. researchgate.net The specific tautomer present can significantly influence the molecule's chemical properties and biological activity. Theoretical studies, particularly those using Density Functional Theory (DFT), have been instrumental in elucidating the structural and conformational landscape of tenuazonic acid.
Comprehensive computational investigations have been performed to analyze all reasonable tautomers and rotamers of TeA. researchgate.netresearchgate.net These studies used DFT calculations at various levels of theory, both in the gas phase and in solution, to determine the optimized geometries and relative stabilities of the different forms. ebi.ac.uk A key goal of this research was to identify the predominant tautomeric structure of TeA in an aqueous solution. researchgate.netresearchgate.net
To achieve this, researchers employed a synergetic approach, combining computational chemistry with experimental spectroscopy. researchgate.net They calculated the Nuclear Magnetic Resonance (NMR) spectra for the computationally optimized tautomeric structures and compared these theoretical spectra with experimentally obtained NMR data. researchgate.netebi.ac.uk This comparison allowed for the definitive structural elucidation and confirmation of the main tautomer present in solution.
Furthermore, these theoretical studies have simulated the dynamics of the molecule, such as the rotation of the exocyclic acetyl group. researchgate.net This rotation becomes less hindered after the dissociation of tenuazonic acid in protic solvents. ebi.ac.uk Such detailed conformational analyses provide a fundamental understanding of the molecule's behavior in different chemical environments, which is crucial for interpreting its interactions with biological systems. acs.org
| Computational Method | Focus of Study | Key Findings | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Tautomerism and Conformational Analysis | Investigated all reasonable tautomers and rotamers in gas phase and solution to find optimized geometries. | researchgate.netresearchgate.net |
| DFT and NMR Spectroscopy (Synergetic Approach) | Structure Elucidation | Calculated NMR spectra were compared with experimental data to identify the predominant tautomer of TeA in aqueous solution. | researchgate.netebi.ac.uk |
| DFT Simulations | Molecular Dynamics | Simulated the less hindered rotation of the exocyclic acetyl group following dissociation in protic solvents. | researchgate.netebi.ac.uk |
Ecological Roles and Biotechnological Applications of Tenuazonic Acid Copper Salt in Advanced Research
Role in Fungal Phytopathogenesis and Host-Pathogen Interactions
Tenuazonic acid is a key virulence factor for several plant pathogenic fungi, including Alternaria, Phoma, and Pyricularia species. scielo.org.mx It plays a crucial role in the ability of these fungi to cause disease in a wide range of plants. scielo.org.mxtandfonline.com The toxin is considered a non-host-selective toxin (NHST), meaning it can cause damage to various plant species. scielo.org.mx
The primary mechanism of TeA in phytopathogenesis involves the disruption of photosynthesis. wikipedia.orglktlabs.com It specifically inhibits Photosystem II (PSII) by blocking the electron flow, which leads to the generation of reactive oxygen species (ROS). wikipedia.orglktlabs.comnih.gov This oxidative stress causes cellular damage, necrosis (tissue death), and chlorosis (yellowing of leaves), creating a favorable environment for the fungus to colonize and obtain nutrients from the dead tissue. scielo.org.mxlktlabs.comnih.gov
Research has shown that TeA is secreted by the pathogen upon contact with the host leaf surface, penetrating the mesophyll cells and initiating the disease process even before the fungal hyphae invade the tissue. scielo.org.mxnih.gov Mutant strains of Alternaria alternata with reduced TeA production show a significantly diminished ability to cause disease, highlighting the toxin's critical role in successful infection. scielo.org.mxnih.govapsnet.org The production of TeA is an aggressive form of chemical competition, allowing the producing fungus to outcompete other microorganisms. frontiersin.org
Table 1: Role of Tenuazonic Acid in Fungal Phytopathogenesis
| Aspect | Description | Key Research Findings |
|---|---|---|
| Mechanism of Action | Inhibition of Photosystem II (PSII) electron transport. wikipedia.orgnih.gov | Blocks electron flow from QA to QB, leading to ROS production and cell death. wikipedia.orgscielo.org.mxnih.gov |
| Effect on Host Plant | Causes necrosis, chlorosis, and reduced growth. scielo.org.mxlktlabs.com | Leads to visible lesions and allows the fungus to obtain nutrients from dead tissue. scielo.org.mxnih.gov |
| Role in Infection Process | Acts as a primary virulence factor. scielo.org.mxnih.gov | Secreted early in the infection to kill host cells and facilitate fungal colonization. scielo.org.mxnih.gov |
| Producing Fungi | Alternaria spp., Phoma spp., Pyricularia spp. scielo.org.mx | TeA is a non-host-selective toxin produced by various phytopathogenic fungi. scielo.org.mx |
Investigation of Tenuazonic Acid (Copper Salt) as a Potential Bioherbicide: Mechanisms and Target Specificity
The potent phytotoxic properties of tenuazonic acid have led to its investigation as a potential bioherbicide. wikipedia.orgscielo.org.mx Its mechanism of action, the inhibition of photosynthesis, is a target for many commercial herbicides. wikipedia.orgscielo.br However, TeA binds to the D1 protein in Photosystem II differently than some conventional herbicides like triazines, making it potentially effective against weeds that have developed resistance to those chemicals. scielo.brawsjournal.org
Studies have demonstrated the broad-spectrum herbicidal activity of TeA against various monocotyledonous and dicotyledonous weeds. scielo.org.mxresearchgate.net The application of TeA results in symptoms such as reduced root and shoot length, decreased chlorophyll (B73375) content, and eventual plant death. scielo.org.mx Research has also focused on understanding the differential sensitivity of various plant species to TeA. researchgate.net For instance, cotton has shown natural tolerance to TeA, suggesting its potential for selective weed control in certain crops. scielo.brawsjournal.org
The development of TeA as a bioherbicide is considered a promising alternative to synthetic herbicides due to its biological origin and potential for lower environmental residuality. scielo.org.mx
Table 2: Tenuazonic Acid as a Potential Bioherbicide
| Feature | Description | Supporting Evidence |
|---|---|---|
| Mechanism | Inhibits Photosystem II (PSII) and plant plasma membrane H+-ATPase. wikipedia.orgnih.gov | Disrupts electron transport and induces cell necrosis. wikipedia.orgnih.gov |
| Target Weeds | Broad-spectrum activity against various weeds including Ageratina adenophora, Amaranthus retroflexus, and Digitaria sanguinalis. scielo.org.mx | Effective on both monocot and dicot weeds. scielo.org.mx |
| Target Specificity | Binds to the D1 protein differently than triazine herbicides. scielo.brawsjournal.org | Potential to control herbicide-resistant weeds. scielo.brawsjournal.org |
| Potential Application | Considered a promising candidate for a natural-based herbicide. scielo.org.mx | Cotton shows natural tolerance, suggesting selective use. scielo.brawsjournal.org |
Exploration of Tenuazonic Acid (Copper Salt) as an Antineoplastic Agent in Pre-clinical Models
Beyond its effects on plants, tenuazonic acid has demonstrated potential as an antineoplastic, or anti-cancer, agent in preclinical research. acs.orgabcam.comfermentek.com This activity is primarily attributed to its ability to inhibit protein synthesis in eukaryotic cells. wikipedia.orgmedchemexpress.com By preventing the release of newly synthesized proteins from the ribosome, TeA can disrupt the rapid proliferation characteristic of cancer cells. wikipedia.org
In addition to its direct cytotoxic effects, TeA has been shown to inhibit ornithine decarboxylase activity, an enzyme often upregulated in cancer cells and involved in cell growth and proliferation. fermentek.com The inhibition of this enzyme can lead to DNA damage-induced apoptosis (programmed cell death). fermentek.com Early studies reported that TeA could inhibit skin tumor promotion in mice. wikipedia.orgmedchemexpress.com Furthermore, research on tenuazonic acid analogs has shown significant activity against various cancer cell lines in both in vitro and in vivo models. jst.go.jp These findings suggest that TeA and its derivatives warrant further investigation as potential cancer therapeutics. fermentek.comjst.go.jp
Research into Tenuazonic Acid Derivatives for Anti-Alzheimer's Disease Therapeutics
The multifaceted nature of Alzheimer's disease (AD) has prompted researchers to explore multi-target therapeutic agents, and tenuazonic acid has emerged as a compound of interest. wikipedia.orgnih.gov Several factors contribute to AD, including reduced acetylcholine (B1216132) levels, oxidative stress, and the aggregation of amyloid-beta (Aβ) peptides, often influenced by metal ion dyshomeostasis. wikipedia.orgnih.govresearchgate.net
Tenuazonic acid has been identified as a potential multi-target ligand due to its antioxidant, acetylcholinesterase (AChE) inhibiting, and metal-chelating properties. nih.govfrontiersin.orgcnr.it Researchers have synthesized and evaluated new derivatives of TeA, including hybrids with the established AD drug donepezil. nih.govwilddata.cn These novel compounds have shown activity in the micromolar range against key targets in AD pathology. nih.govwilddata.cn One selected derivative demonstrated good chelating ability for copper (II), zinc (II), and iron (III) ions, which are implicated in Aβ aggregation and oxidative stress. nih.gov These promising results suggest that the tenuazonic acid scaffold is a valuable starting point for the development of innovative drugs for neurodegenerative diseases. nih.govresearchgate.netisfcppharmaspire.com
Table 3: Tenuazonic Acid Derivatives in Alzheimer's Disease Research
| Therapeutic Target | Mechanism of Action | Research Findings |
|---|---|---|
| Acetylcholinesterase (AChE) | Inhibition of AChE, increasing acetylcholine levels. wikipedia.orgnih.gov | TeA and its derivatives show AChE inhibitory activity. nih.govfrontiersin.org |
| Oxidative Stress | Antioxidant properties. wikipedia.orgnih.gov | Can ameliorate the oxidative status in neuronal cell models. nih.gov |
| Metal Ion Dyshomeostasis | Chelating agent for metal ions like copper, zinc, and iron. nih.gov | A selected derivative showed good chelating ability for these ions. nih.gov |
| Amyloid-β (Aβ) Aggregation | Potential to inhibit Aβ aggregation. nih.gov | Considered a potential anti-amyloidogenic agent. nih.gov |
Broad-Spectrum Antimicrobial Activity in Research Models
Tenuazonic acid has also been investigated for its antimicrobial properties against a range of microorganisms. researchgate.netacs.orgfermentek.com Research has shown that TeA exhibits antibacterial, and to some extent, antiviral activity. abcam.commedchemexpress.com
Its antibacterial effects have been observed against both Gram-positive and Gram-negative bacteria. nih.gov For example, TeA has shown moderate antibacterial activity against Gram-positive strains like Paenibacillus larvae. nih.govresearchgate.net In some studies, compounds such as tenuazonic acid have been identified as contributing to the antimicrobial potential of fungal extracts. researchgate.net The mechanism of its antimicrobial action is often linked to its primary function as a protein synthesis inhibitor. wikipedia.orgmedchemexpress.com While the research is still in early stages, these findings suggest that tenuazonic acid and its derivatives could be explored for the development of new antimicrobial agents, which is particularly relevant in the face of growing antibiotic resistance. researchgate.net
Future Research Trajectories and Interdisciplinary Approaches for Tenuazonic Acid (Copper Salt) Studies
The diverse biological activities of tenuazonic acid and its copper salt present numerous avenues for future research. An interdisciplinary approach will be crucial to fully harness its potential.
In agriculture, further research is needed to optimize its use as a bioherbicide, including formulation development to enhance efficacy and stability, and field trials to assess its performance under various environmental conditions. scielo.brawsjournal.org Understanding the genetic basis of tolerance in certain crops could pave the way for developing weed management systems that integrate TeA. scielo.br
In medicine, the antineoplastic and neuroprotective properties of TeA derivatives warrant more extensive preclinical and eventually clinical investigation. jst.go.jpnih.gov Structure-activity relationship studies will be essential to design more potent and selective compounds with improved pharmacokinetic profiles. jst.go.jpnih.gov Combining expertise from medicinal chemistry, pharmacology, and toxicology will be key to advancing these potential therapeutic applications. mdpi.com
Furthermore, exploring the biosynthesis of tenuazonic acid in fungi could lead to biotechnological production methods, ensuring a sustainable supply for various applications. apsnet.org Continued investigation into its ecological roles will also provide deeper insights into microbial interactions and the chemical ecology of fungal pathogens. frontiersin.orgmdpi.com
Q & A
Q. What are the standard protocols for synthesizing tenuazonic acid (copper salt) in laboratory settings?
Tenuazonic acid (copper salt) is typically synthesized by reacting free tenuazonic acid with copper(II) ions under controlled pH conditions. The free acid form is first isolated from fungal cultures (e.g., Alternaria alternata) or prepared via chemical synthesis from L-isoleucine . Conversion to the copper salt involves dissolving the free acid in methanol and adding a stoichiometric amount of copper(II) sulfate, followed by crystallization. Purity is verified via UV-spectroscopy using a molar extinction coefficient of 1.298 × 10⁴ L mol⁻¹ cm⁻¹ .
Key Data :
Q. How can tenuazonic acid (copper salt) be quantified in biological matrices like urine or plant tissues?
A stable isotope dilution assay (SIDA) using [¹³C₆,¹⁵N]-tenuazonic acid as an internal standard is widely adopted. The copper salt is converted to the free acid using cation-exchange resins (e.g., Dowex 50 WX80), followed by derivatization with 2,4-dinitrophenylhydrazine (DNPH) for HPLC-UV or LC-MS/MS detection . Limits of detection (LOD) for LC-MS/MS methods are typically <20 ng/g in complex matrices .
Q. What are the primary biological activities of tenuazonic acid (copper salt) relevant to preclinical research?
Tenuazonic acid exhibits:
- Antitumor activity : Inhibits polycyclic aromatic hydrocarbon-induced skin carcinogenesis in mice by delaying tumor onset and reducing tumor multiplicity. The diketo-enol moiety in its structure is critical for this activity .
- Antimicrobial effects : Active against Gram-positive bacteria and fungi via disruption of protein synthesis .
Advanced Research Questions
Q. How does the copper ion influence the stability and bioactivity of tenuazonic acid?
Copper(II) forms a 1:2 metal-ligand complex with tenuazonic acid, stabilizing the enol tautomer through coordination at the β-diketone and pyrrolinone oxygen sites. This complexation enhances its redox activity, potentially contributing to pro-oxidant effects in biological systems. However, the copper salt exhibits reduced solubility in aqueous media compared to the free acid, necessitating solvent optimization for in vitro assays .
Contradictions :
Q. What analytical challenges arise from the tautomeric behavior of tenuazonic acid in solution?
Tenuazonic acid exists in equilibrium between enol and keto tautomers, complicating structural characterization. For example, derivatization with DNPH stabilizes the keto form, enabling crystallization and X-ray diffraction analysis . NMR studies reveal fast interconversion between tautomers on the millisecond timescale, requiring low-temperature or solid-state techniques for resolution .
Q. How do discrepancies in toxicity data for tenuazonic acid (copper salt) impact risk assessment?
Contradictory reports exist:
- : Classifies the compound as non-hazardous under standard laboratory conditions.
- : Lists acute oral toxicity (Hazard Class 3) and WGK 3 (severely hazardous to water). Resolution requires context-specific evaluation: Toxicity likely depends on dosage, exposure route, and metabolic activation (e.g., release of free copper ions in acidic environments) .
Methodological Advances
Q. What novel detection methods improve sensitivity for tenuazonic acid in food safety research?
A flower-shaped nano-ZnO electrochemical immunosensor achieves sub-ppb detection limits by coupling monoclonal antibodies with hexagonal ZnO nanostructures. This platform enhances conductivity and surface area, enabling real-time monitoring in fruits and vegetables .
Q. How can computational modeling resolve tautomeric and coordination ambiguities in tenuazonic acid complexes?
Density functional theory (DFT) simulations predict energetically favored tautomers and metal-binding sites. For example, calculations confirm that the six-membered intramolecular hydrogen-bonded ring (O5⋯N4) is thermodynamically stable in the copper complex .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
